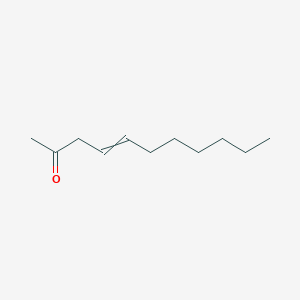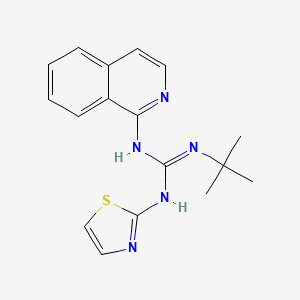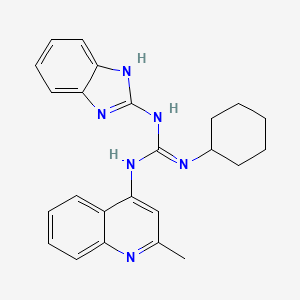![molecular formula C6H14S2Si B14463554 Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane CAS No. 71756-43-9](/img/structure/B14463554.png)
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane is an organosilicon compound with the molecular formula C6H14SSi This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable vinyl sulfide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the vinyl sulfide, followed by the addition of trimethylsilyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The silicon-methyl bonds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Halogenated silanes.
科学研究应用
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. The vinyl group allows for further functionalization, making this compound versatile in various chemical reactions.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the vinyl and methylsulfanyl groups.
Vinyltrimethylsilane: Contains a vinyl group but does not have the methylsulfanyl substitution.
Trimethylsilyl chloride: A precursor in the synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane.
Uniqueness
This compound is unique due to the presence of both the vinyl and methylsulfanyl groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.
属性
CAS 编号 |
71756-43-9 |
|---|---|
分子式 |
C6H14S2Si |
分子量 |
178.4 g/mol |
IUPAC 名称 |
trimethyl(1-methylsulfanylethenylsulfanyl)silane |
InChI |
InChI=1S/C6H14S2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 |
InChI 键 |
BVCBXUMCPJUGMD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)SC(=C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




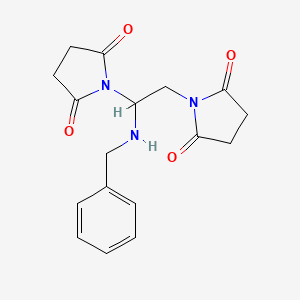
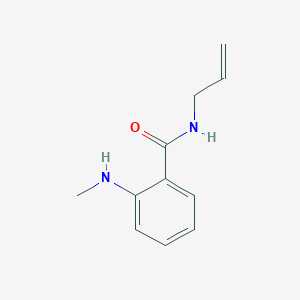
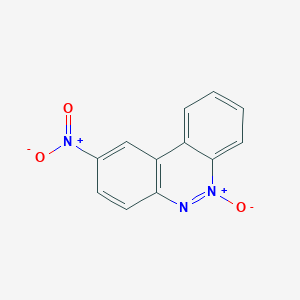

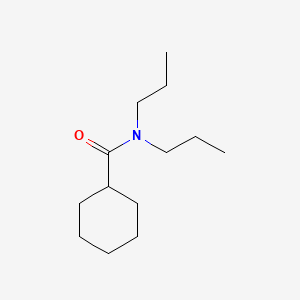
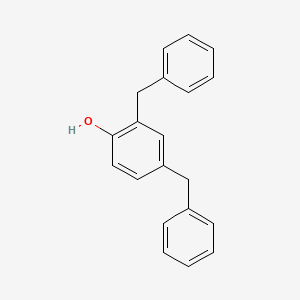
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
